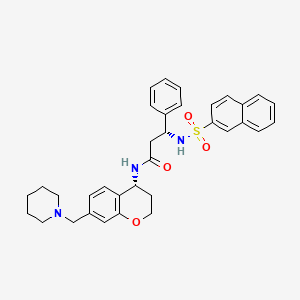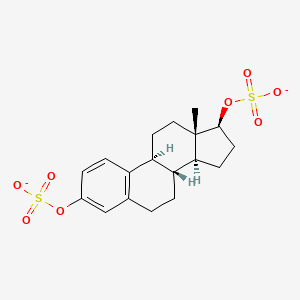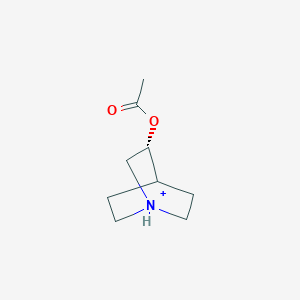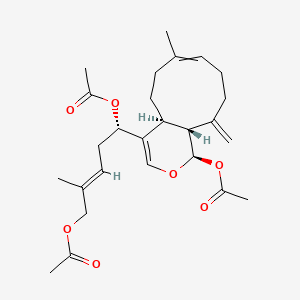![molecular formula C37H50N4O5 B10773739 1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B10773739.png)
1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound 3, referenced by the PubMed ID 27347366, is a synthetic organic molecule known for its potent inhibitory activity against beta-secretase 2 (BACE2). This compound has shown significant selectivity over beta-secretase 1 (BACE1) and Cathepsin D, making it a valuable tool in pharmacological research .
Preparation Methods
The synthesis of Compound 3 involves several steps, typically starting with the preparation of key intermediates. The exact synthetic routes and reaction conditions are detailed in the original research articles and patents. Industrial production methods for such compounds often involve optimization of these laboratory-scale procedures to ensure scalability, cost-effectiveness, and compliance with safety regulations .
Chemical Reactions Analysis
Compound 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Compound 3 has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on biological pathways, particularly those involving beta-secretase enzymes.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases like Alzheimer’s, where beta-secretase inhibitors are of interest.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
Compound 3 exerts its effects by inhibiting beta-secretase 2 (BACE2). This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing it from catalyzing its normal substrate. The molecular targets and pathways involved include the amyloid precursor protein (APP) processing pathway, which is crucial in the development of Alzheimer’s disease .
Comparison with Similar Compounds
Compound 3 is unique due to its high selectivity for beta-secretase 2 over beta-secretase 1 and Cathepsin D. Similar compounds include other beta-secretase inhibitors, such as Compound 6412 from US9096541, which also shows potent inhibitory activity but with different selectivity profiles .
Properties
Molecular Formula |
C37H50N4O5 |
|---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
1-N-[(2S,3R)-3-hydroxy-4-[[(2S,3S)-3-hydroxy-1-(2-methylpropylamino)-1-oxohexan-2-yl]amino]-1-phenylbutan-2-yl]-3-N-methyl-3-N-[(1R)-1-phenylethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C37H50N4O5/c1-6-14-32(42)34(36(45)39-23-25(2)3)38-24-33(43)31(21-27-15-9-7-10-16-27)40-35(44)29-19-13-20-30(22-29)37(46)41(5)26(4)28-17-11-8-12-18-28/h7-13,15-20,22,25-26,31-34,38,42-43H,6,14,21,23-24H2,1-5H3,(H,39,45)(H,40,44)/t26-,31+,32+,33-,34+/m1/s1 |
InChI Key |
PHXSVGGLTIKXSW-GUZVZUIYSA-N |
Isomeric SMILES |
CCC[C@@H]([C@@H](C(=O)NCC(C)C)NC[C@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)N(C)[C@H](C)C3=CC=CC=C3)O)O |
Canonical SMILES |
CCCC(C(C(=O)NCC(C)C)NCC(C(CC1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)N(C)C(C)C3=CC=CC=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)

methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)

![2-chloro-N-[(S)-[(2S)-1-methylpiperidin-2-yl]-phenylmethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10773692.png)


![4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)
![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)



![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)
